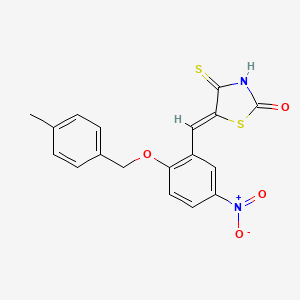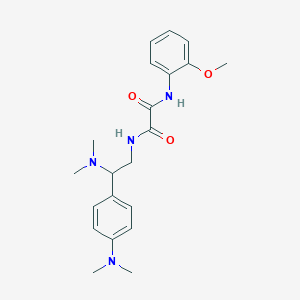![molecular formula C21H20N4O B2996122 N-([1,1'-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide CAS No. 1396791-01-7](/img/structure/B2996122.png)
N-([1,1'-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-([1,1'-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, commonly known as BPP-3, is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields. BPP-3 is a pyridazine-based compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Angiotensin II Antagonism One of the primary applications of this compound class includes their role as angiotensin II antagonists. The structure comprising a pyridine and pyridazine connected to a biphenyltetrazole, demonstrates potent in vitro and in vivo antihypertensive activities, indicating their potential in treating hypertension and related cardiovascular diseases (Winn et al., 1993).
Synthetic Methodologies The compound has been used as a precursor or intermediate in the synthesis of various heterocyclic compounds. For example, its structural framework has been utilized in synthesizing 2,3-dihydropyrrolizines, showcasing the versatility of this compound in organic synthesis (Calvo et al., 2002).
Antiinflammatory and Antimicrobial Activities N-hydroxy methyl derivatives related to this compound have shown significant antiinflammatory activities. This suggests their potential utility in designing new anti-inflammatory drugs (Rajasekaran et al., 1999). Additionally, synthesized heterocyclic compounds have demonstrated antimicrobial and anticancer activities, further underscoring the compound's relevance in medicinal chemistry and drug design (Fahim et al., 2021).
Dyeing Polyester Fibers and Biological Activities Novel heterocyclic aryl monoazo organic compounds, including derivatives of this compound, have been synthesized for dyeing polyester fabrics. These compounds not only serve as efficient dyes but also exhibit antioxidant, antitumor, and antimicrobial activities, suggesting their dual functionality in textile engineering and pharmaceuticals (Khalifa et al., 2015).
Antimicrobial Activity of Heterocyclic Compounds Further research into the synthesis of thio-substituted ethyl nicotinate derivatives and their transformation into thieno[2,3-b]pyridines has unveiled compounds with promising antimicrobial activities. This highlights the potential of these molecules in addressing microbial resistance (Gad-Elkareem et al., 2011).
properties
IUPAC Name |
N-(2-phenylphenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c26-21(19-12-13-20(24-23-19)25-14-6-7-15-25)22-18-11-5-4-10-17(18)16-8-2-1-3-9-16/h1-5,8-13H,6-7,14-15H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEHSGQFDQCYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pentyl 2-methyl-5-(4-methylphenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2996039.png)
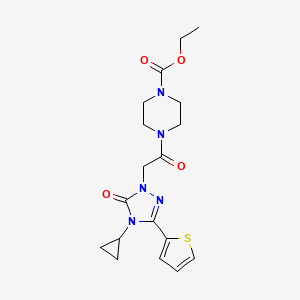
![ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2996042.png)
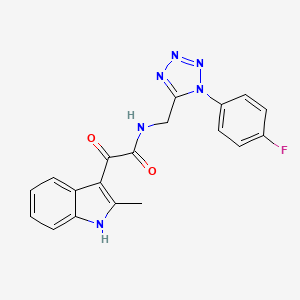
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-phenylcyclobutane-1-carboxylic acid](/img/structure/B2996046.png)
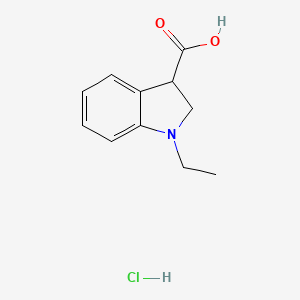

![5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2996050.png)
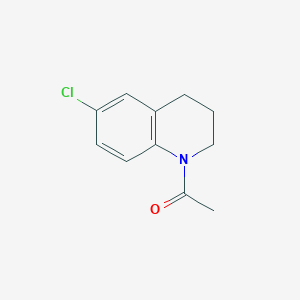
![1-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B2996054.png)
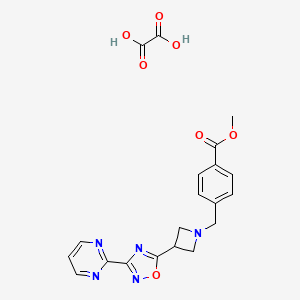
![5-[(2-Bromoanilino)methyl]-8-quinolinol](/img/structure/B2996057.png)
